molecular formula C8H5BrN2O2 B1379601 7-Bromobenzodiazole-5-carboxylic acid CAS No. 1354757-98-4

7-Bromobenzodiazole-5-carboxylic acid

Cat. No. B1379601
CAS RN: 1354757-98-4
M. Wt: 241.04 g/mol
InChI Key: NGGYCSILUCEYDR-UHFFFAOYSA-N
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Description

7-Bromobenzodiazole-5-carboxylic acid, also known as 1H-Benzimidazole-5-carboxylic acid, 7-bromo-, is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 .


Molecular Structure Analysis

The linear formula of 7-Bromobenzodiazole-5-carboxylic acid is C8H5BrN2O2 . Unfortunately, the specific structural details or 3D conformation are not provided in the search results.


Physical And Chemical Properties Analysis

7-Bromobenzodiazole-5-carboxylic acid has a molecular weight of 241.04 . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Safety and Hazards

The safety data sheet (SDS) for 7-Bromobenzodiazole-5-carboxylic acid can provide detailed information about its hazards, handling, storage, and disposal . It is recommended to refer to the SDS for safe handling practices.

properties

IUPAC Name

7-bromo-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGYCSILUCEYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzodiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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